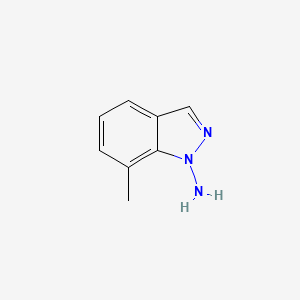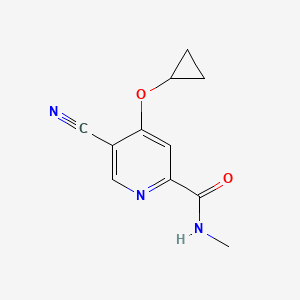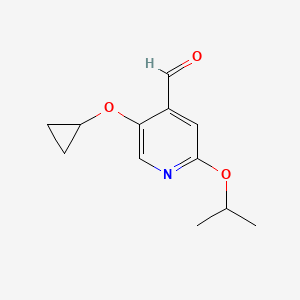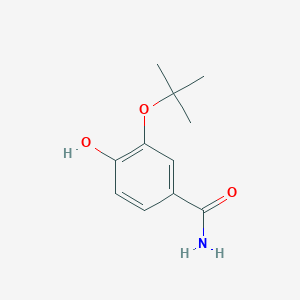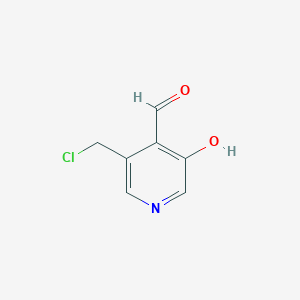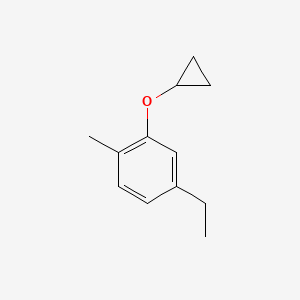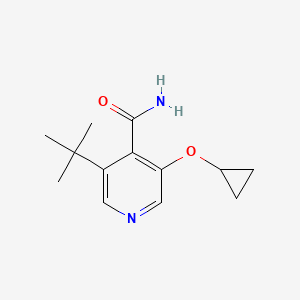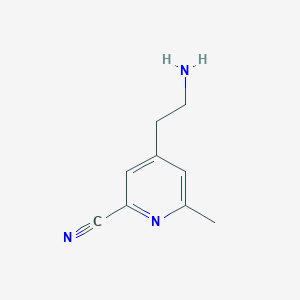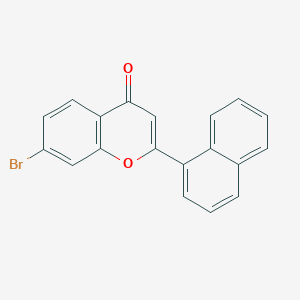
7-Bromo-2-(naphthalen-1-YL)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-(naphthalen-1-YL)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a naphthalene ring in its structure makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(naphthalen-1-YL)-4H-chromen-4-one typically involves the bromination of 2-(naphthalen-1-yl)-4H-chromen-4-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.
Reduction: Reduction of the chromenone ring can yield dihydro derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochromenones.
Substitution: Various substituted chromenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-(naphthalen-1-YL)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of 7-Bromo-2-(naphthalen-1-YL)-4H-chromen-4-one is largely dependent on its interaction with biological targets. The bromine atom and the naphthalene ring can facilitate binding to specific enzymes or receptors, potentially inhibiting their activity. The chromenone core can also interact with various molecular pathways, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Naphthol: Shares the naphthalene ring but lacks the chromenone structure.
1-Bromo-2-naphthol: Similar brominated naphthalene structure but different functional groups.
4H-chromen-4-one: The core structure without the bromine and naphthalene substituents.
Uniqueness: 7-Bromo-2-(naphthalen-1-YL)-4H-chromen-4-one is unique due to the combination of the bromine atom, naphthalene ring, and chromenone core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H11BrO2 |
|---|---|
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
7-bromo-2-naphthalen-1-ylchromen-4-one |
InChI |
InChI=1S/C19H11BrO2/c20-13-8-9-16-17(21)11-19(22-18(16)10-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H |
InChI-Schlüssel |
GZSUQLBYXHXOLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)C4=C(O3)C=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



